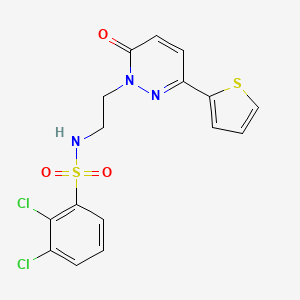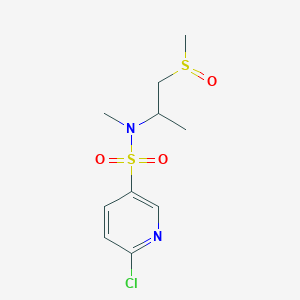
6-chloro-N-(1-methanesulfinylpropan-2-yl)-N-methylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(1-methanesulfinylpropan-2-yl)-N-methylpyridine-3-sulfonamide, also known as CHIR-99021, is a small molecule inhibitor that has garnered significant attention in the scientific community due to its potential applications in stem cell research and regenerative medicine. In
Scientific Research Applications
6-chloro-N-(1-methanesulfinylpropan-2-yl)-N-methylpyridine-3-sulfonamide has been extensively studied for its applications in stem cell research and regenerative medicine. It has been shown to enhance the self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells. Additionally, this compound has been shown to promote the differentiation of stem cells into specific cell types, such as neurons and cardiomyocytes.
Mechanism of Action
6-chloro-N-(1-methanesulfinylpropan-2-yl)-N-methylpyridine-3-sulfonamide is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3, this compound promotes the activation of the Wnt signaling pathway, which is involved in the regulation of cell fate determination and tissue homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on stem cell self-renewal and differentiation, this compound has been shown to have anti-inflammatory and anti-tumor properties. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the major advantages of 6-chloro-N-(1-methanesulfinylpropan-2-yl)-N-methylpyridine-3-sulfonamide is its specificity for GSK-3, which makes it a valuable tool for studying the role of GSK-3 in various cellular processes. Additionally, this compound has been shown to be stable and soluble in water, which makes it easy to use in cell culture experiments. However, this compound has also been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research on 6-chloro-N-(1-methanesulfinylpropan-2-yl)-N-methylpyridine-3-sulfonamide. One area of interest is the development of more potent and selective GSK-3 inhibitors that can be used in both basic research and clinical applications. Additionally, there is a need for more studies on the long-term effects of this compound on stem cell differentiation and tissue regeneration. Finally, there is a need for more research on the potential applications of this compound in the treatment of various diseases, including diabetes, cancer, and neurodegenerative disorders.
Synthesis Methods
The synthesis of 6-chloro-N-(1-methanesulfinylpropan-2-yl)-N-methylpyridine-3-sulfonamide involves a multi-step process that starts with commercially available starting materials. The first step involves the reaction of 6-chloropyridine-3-sulfonyl chloride with N-methylpropan-2-amine to form 6-chloro-N-methylpyridine-3-sulfonamide. This intermediate is then reacted with sodium methanesulfinate to form the final product, this compound.
properties
IUPAC Name |
6-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O3S2/c1-8(7-17(3)14)13(2)18(15,16)9-4-5-10(11)12-6-9/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUJZMRDHYJUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)C)N(C)S(=O)(=O)C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


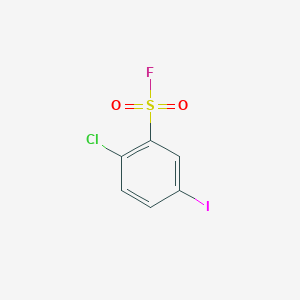
![N-[(1-Benzylpyrazol-4-yl)methyl]-N-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2592918.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2592919.png)
![4-[benzyl(methyl)sulfamoyl]-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2592920.png)
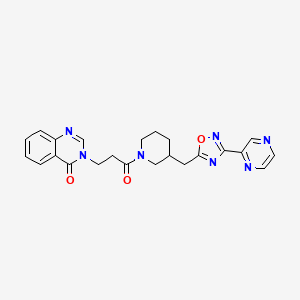

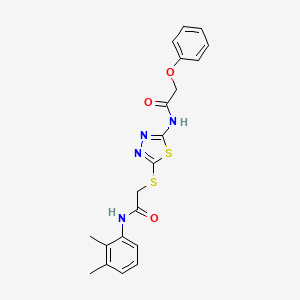
![3-((4-methyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2592926.png)

![5-Benzyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2592931.png)
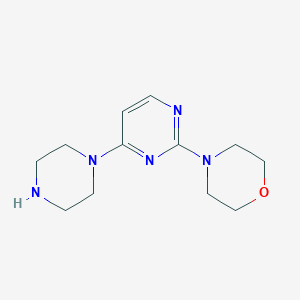
![2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2592935.png)
